molecular formula C12H12N2O B13745882 5,8-Dimethylquinoline-3-carboxamide

5,8-Dimethylquinoline-3-carboxamide

Cat. No.: B13745882
M. Wt: 200.24 g/mol
InChI Key: QBPNBXQTGZNWKB-UHFFFAOYSA-N
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Description

5,8-Dimethylquinoline-3-carboxamide is a heterocyclic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring with methyl groups at positions 5 and 8, and a carboxamide group at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethylquinoline-3-carboxamide typically involves the condensation of ethyl acetoacetate with α-amino acetophenone in the presence of p-toluenesulfonic acid (p-TSA) under microwave irradiation . This reaction yields ethyl 2,4-dimethylquinoline-3-carboxylate, which is then converted to the carboxamide derivative through amidation reactions. The amidation process can be catalyzed or non-catalyzed, depending on the desired reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation and amidation reactions. The use of microwave-assisted synthesis can enhance reaction efficiency and yield, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethylquinoline-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,8-Dimethylquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,8-Dimethylquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethylquinoline-3-carboxamide: Similar structure with a methyl group at position 7 instead of 8.

    Quinoline-3-carboxamide: Lacks the methyl groups at positions 5 and 8.

    8-Methoxycoumarin-3-carboxamide: Contains a coumarin ring instead of a quinoline ring.

Uniqueness

5,8-Dimethylquinoline-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at positions 5 and 8 enhances its stability and reactivity compared to other quinoline derivatives .

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

5,8-dimethylquinoline-3-carboxamide

InChI

InChI=1S/C12H12N2O/c1-7-3-4-8(2)11-10(7)5-9(6-14-11)12(13)15/h3-6H,1-2H3,(H2,13,15)

InChI Key

QBPNBXQTGZNWKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C=NC2=C(C=C1)C)C(=O)N

Origin of Product

United States

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